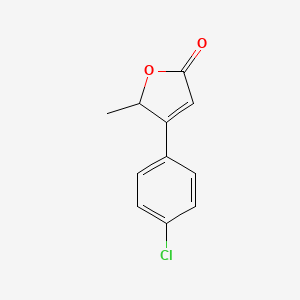![molecular formula C15H16F3NO3 B12524358 1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid CAS No. 652172-34-4](/img/structure/B12524358.png)
1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C15H18F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a benzamido moiety, which is further connected to a cyclohexane ring bearing a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 4-(trifluoromethyl)benzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with cyclohexylamine to form the amide intermediate. Finally, the cyclohexylamine derivative is subjected to carboxylation to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzamido moiety can form hydrogen bonds with target proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but lacks the cyclohexane and amido functionalities.
Cyclohexanecarboxylic acid: Contains the cyclohexane and carboxylic acid groups but lacks the trifluoromethyl and benzamido groups.
N-(4-Trifluoromethylphenyl)cyclohexanecarboxamide: Similar structure but without the carboxylic acid group.
Uniqueness
1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid is unique due to the combination of its trifluoromethyl, benzamido, cyclohexane, and carboxylic acid functionalities. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
Properties
CAS No. |
652172-34-4 |
|---|---|
Molecular Formula |
C15H16F3NO3 |
Molecular Weight |
315.29 g/mol |
IUPAC Name |
1-[[4-(trifluoromethyl)benzoyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H16F3NO3/c16-15(17,18)11-6-4-10(5-7-11)12(20)19-14(13(21)22)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,19,20)(H,21,22) |
InChI Key |
QWDGMUFFARCJPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


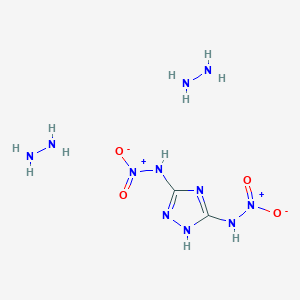
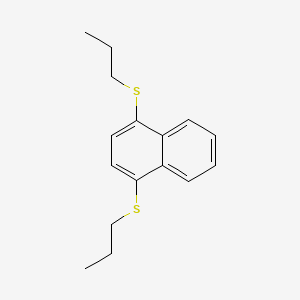
![(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine](/img/structure/B12524290.png)
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B12524304.png)
![Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid](/img/structure/B12524312.png)
![N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B12524316.png)

![6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol](/img/structure/B12524329.png)
![[1-(3-chlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12524338.png)
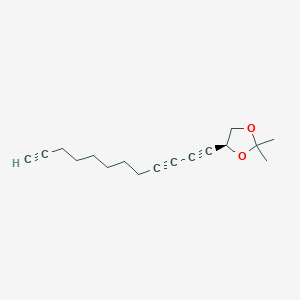
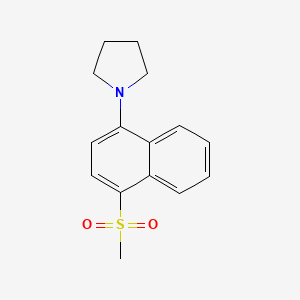
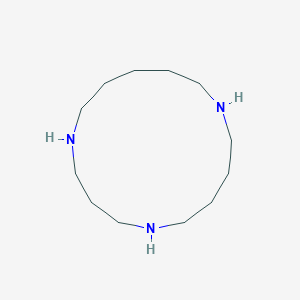
![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12524355.png)
